3-(2H-1,2,3-Triazol-2-yl)aniline
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Overview
Description
3-(2H-1,2,3-Triazol-2-yl)aniline is a chemical compound with the molecular formula C8H8N4. It is a derivative of aniline, where the aniline ring is substituted with a 1,2,3-triazole ring at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-Triazol-2-yl)aniline typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The azide intermediate is prepared by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
The reaction conditions typically involve mild temperatures and aqueous solvents, making the process efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,2,3-Triazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Reduced nitrogen heterocycles.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(2H-1,2,3-Triazol-2-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: The triazole ring is a key component in bioconjugation techniques, linking biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)aniline depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The triazole ring’s stability and electronic properties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but without the aniline substitution.
4-(2H-1,2,3-Triazol-2-yl)aniline: A positional isomer with the triazole ring at the fourth position.
5-(2H-1,2,3-Triazol-2-yl)aniline: Another positional isomer with the triazole ring at the fifth position.
Uniqueness
3-(2H-1,2,3-Triazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with tailored properties for specific applications .
Properties
IUPAC Name |
3-(triazol-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAQCXIDHBMLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634152 |
Source
|
Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626248-56-4 |
Source
|
Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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